{[3-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]methylene}(methyl)ammoniumolate
Description
This compound is a structurally complex molecule featuring a pyridine core substituted with chlorine and trifluoromethyl groups at the 3- and 5-positions, respectively. The pyridine is linked to a piperazine ring, which is further connected via an ethoxy chain to a phenyl group modified with a methylene-ammoniumolate moiety.
Properties
IUPAC Name |
1-[3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethoxy]phenyl]-N-methylmethanimine oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClF3N4O2/c1-26(29)14-15-3-2-4-17(11-15)30-10-9-27-5-7-28(8-6-27)19-18(21)12-16(13-25-19)20(22,23)24/h2-4,11-14H,5-10H2,1H3/b26-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVQWIYNZZPAJX-VULFUBBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1=CC(=CC=C1)OCCN2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C\C1=CC(=CC=C1)OCCN2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)/[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors.
Mode of Action
The presence of the trifluoromethyl group and the pyridinyl group could enhance the compound’s binding affinity and selectivity towards its targets.
Biochemical Pathways
Compounds with similar structures have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound could potentially interfere with a wide range of biochemical pathways.
Biological Activity
The compound {[3-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]methylene}(methyl)ammoniumolate, also referred to as a derivative of piperazine with potential pharmacological applications, has garnered attention in recent research due to its biological activity. This article explores its biological properties, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 394.81 g/mol. Its structure features a piperazine moiety substituted with a trifluoromethyl-pyridine group, which is crucial for its biological activity.
The biological activity of the compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor for various enzymes and receptors involved in metabolic processes, particularly in the context of diabetes and cancer therapies.
Antidiabetic Activity
Recent studies have demonstrated that the compound exhibits significant inhibitory effects on key enzymes associated with glucose metabolism. The following table summarizes the IC50 values against various targets:
| Target Enzyme | IC50 (µM) | Standard Control | Control IC50 (µM) |
|---|---|---|---|
| α-Glucosidase | 6.28 | Acarbose | 2.00 |
| α-Amylase | 4.58 | Acarbose | 1.58 |
| PTP1B | 0.91 | Ursolic Acid | 1.35 |
| DPPH (Antioxidant) | 2.36 | Ascorbic Acid | 0.85 |
These results indicate that the compound has comparable or superior inhibitory effects compared to traditional antidiabetic agents, suggesting its potential as a multitarget therapeutic agent for diabetes management .
Anticancer Activity
In vitro studies have shown that the compound also exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating significant dose-dependent inhibition of cell proliferation.
Case Studies
- In Vitro Cytotoxicity Assay : A study assessed the cytotoxic effects of the compound on MCF-7 cells using an MTT assay. The results indicated an IC50 value of approximately 15 µM, which is promising compared to existing chemotherapeutic agents.
- Animal Model Studies : In vivo studies conducted on diabetic mice treated with the compound showed a reduction in blood glucose levels and improved insulin sensitivity after four weeks of treatment, supporting its antidiabetic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences and Functional Group Analysis
The following compounds share structural motifs with the target molecule but differ in key substituents, influencing their physicochemical and biological properties:
Key Observations :
- The target compound’s ammoniumolate group distinguishes it from the ester () and pyrimidine-diamine () derivatives, likely enhancing solubility in polar solvents.
- The trifluoromethyl group is a common feature across all compounds, contributing to metabolic stability and membrane permeability.
- The piperazine-ethoxy linkage in the target and compounds suggests flexibility in receptor binding, whereas ’s rigid pyridazinone core may limit conformational adaptability .
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP values in all compounds, but the ammoniumolate in the target molecule may reduce overall hydrophobicity compared to the ester () or pyridazinone ().
- Solubility: The ammoniumolate’s ionic character likely improves aqueous solubility relative to the neutral ester () and pyridazinone (). Data for ’s pyrimidine-diamine is unavailable (marked “N/A” in sources) .
Pharmacological Implications
- Receptor Binding : Piperazine-containing compounds (target, ) are often designed for CNS targets (e.g., serotonin/dopamine receptors). The ammoniumolate’s charge may favor interactions with glutamate receptors or kinases.
- Enzyme Inhibition : ’s pyrimidine-diamine structure is typical of kinase inhibitors (e.g., JAK/STAT pathways), while the target’s ammoniumolate could inhibit carboxylases or phosphatases .
- Metabolic Stability : The trifluoromethyl group in all compounds slows oxidative metabolism, but the ester () may undergo hydrolysis faster than the stable ammoniumolate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
